1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]acetone
Description
Properties
Molecular Formula |
C11H9F6NO |
|---|---|
Molecular Weight |
285.19 g/mol |
IUPAC Name |
1-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H9F6NO/c1-5(19)9(18)6-2-7(10(12,13)14)4-8(3-6)11(15,16)17/h2-4,9H,18H2,1H3 |
InChI Key |
UPHUSOVLYBNHNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach
One of the most common synthetic routes involves reductive amination of 3,5-bis(trifluoromethyl)phenylacetone derivatives. This method proceeds via the formation of an imine intermediate followed by reduction to the amino ketone.
- Step 1: Condensation of 3,5-bis(trifluoromethyl)phenylacetone with ammonia or ammonium salts to form the imine intermediate.
- Step 2: Reduction of the imine using mild reducing agents such as sodium cyanoborohydride or catalytic hydrogenation under controlled conditions to yield 1-amino-1-[3,5-bis(trifluoromethyl)phenyl]acetone.
This approach requires careful control of pH and temperature to avoid side reactions, particularly due to the sensitivity of trifluoromethyl groups.
Alternative Synthetic Routes
Asymmetric Transfer Hydrogenation: Although primarily reported for related fluorinated alcohols, asymmetric transfer hydrogenation techniques can be adapted to synthesize chiral analogs of the target compound. This involves catalytic hydrogenation of ketone precursors in the presence of chiral catalysts to introduce stereoselectivity.
Nucleophilic Substitution and Functional Group Transformations: Starting from fluorinated aromatic aldehydes, stepwise transformations involving nucleophilic addition, oxidation/reduction cycles, and amination can be employed. These methods often use protecting groups and require multiple purification steps.
Representative Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Imine Formation | 3,5-bis(trifluoromethyl)phenylacetone + NH3 or NH4+ salts | Room temp to mild heating, solvent: ethanol or methanol |
| Reduction | NaBH3CN or catalytic hydrogenation (Pd/C) | Mild acidic conditions, temperature 0-40 °C |
| Purification | Flash chromatography (SiO2), recrystallization | To isolate pure amino ketone |
Analytical Characterization
The synthesized compound is characterized by:
- NMR Spectroscopy: ^1H, ^13C, and ^19F NMR to confirm the aromatic substitution pattern and the presence of trifluoromethyl groups.
- Mass Spectrometry: High-resolution MS confirms molecular weight (285.19 g/mol).
- Infrared Spectroscopy: Identification of amino and ketone functional groups.
- Chromatography: Purity assessment by HPLC or flash chromatography.
- Melting Point and Optical Rotation: For chiral derivatives, specific rotation measurements are conducted.
Research Findings and Optimization Notes
- The presence of two trifluoromethyl groups in the meta positions of the phenyl ring significantly affects the electronic environment, requiring mild and selective reaction conditions to avoid decomposition or side reactions.
- Reductive amination yields are optimized by controlling the stoichiometry of ammonia and the reducing agent, as well as solvent polarity.
- Asymmetric synthesis routes, although more complex, enable the preparation of enantiomerically enriched compounds useful for pharmaceutical applications.
- The compound’s stability under reaction conditions is enhanced by avoiding strong acids or bases that can cleave or defluorinate the trifluoromethyl groups.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | NH3/NH4+, NaBH3CN or H2/Pd-C | Mild acid, room temp to 40 °C | Straightforward, good yields | Sensitive to reaction pH |
| Asymmetric Transfer Hydrogenation | Chiral catalyst, HCOOH/Et3N | Room temp, inert atmosphere | Enantioselective synthesis | Requires specialized catalysts |
| Multi-step Functionalization | Aldehyde, nucleophiles, protecting groups | Varied, multiple steps | Flexible for derivatives | Time-consuming, complex purifications |
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]acetone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Chemical Synthesis
1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]acetone serves as an important intermediate in the synthesis of various biologically active compounds. Its trifluoromethyl groups increase lipophilicity and biological activity, making it suitable for drug development. The compound can be utilized in asymmetric synthesis processes to create chiral intermediates, which are crucial in the pharmaceutical industry.
Table 1: Key Synthetic Applications
The biological activity of this compound is attributed to its ability to interact with various biological targets. The amino group facilitates hydrogen bonding, while the trifluoromethyl groups enhance permeability across biological membranes. This interaction profile suggests potential therapeutic applications.
Case Study 1: Asymmetric Amination
In a study utilizing the ATA117/ADH co-expression system, researchers successfully synthesized (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine from 3,5-bis(trifluoromethyl)acetophenone. This compound is noted for its role as a chiral intermediate in developing selective tetrodotoxin-sensitive blockers, demonstrating the utility of this compound in pain management therapies .
Research focused on the inhibitory potential of caffeic acid N-[3,5-bis(trifluoromethyl)phenyl]amide against steroid 5α-reductase type 1 highlighted the compound's ability to act as a non-steroidal suppressor. The study reported an IC50 of 1.44 µM with low cytotoxicity, indicating its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of 1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]acetone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate various biochemical pathways, making the compound valuable in drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]acetone with structurally related compounds, emphasizing substituent effects and physicochemical properties:
Key Findings:
Substituent Effects: The amino group in the target compound enhances polarity and hydrogen-bonding capacity compared to ketone analogs. This may improve solubility in polar solvents but reduce BBB permeability relative to non-polar analogs like 1-(3,5-bis(trifluoromethyl)phenyl)ethanone . Trifluoromethyl groups in all compounds confer electron-withdrawing effects, stabilizing aromatic rings and enhancing metabolic resistance.
Synthetic Accessibility: Ketone-based analogs (e.g., 1-(3,5-bis(trifluoromethyl)phenyl)ethanone) are synthesized via Friedel-Crafts acylation or oxidation of methyl groups, achieving ~63% yields under optimized conditions . The amino derivative likely requires additional steps, such as amination or Gabriel synthesis, which may lower yields.
Biological and Material Applications: Ketone analogs are used as intermediates in pharmaceuticals (e.g., protease inhibitors) due to their stability and reactivity. The amino variant’s basicity could make it suitable for catalysis or as a ligand in coordination chemistry. Fluorinated compounds like 1-Allyl-3-ethylimidazolium salts () highlight the demand for trifluoromethylated species in ionic liquids, though the target compound’s amine group differentiates its application scope .
Biological Activity
1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]acetone is an organic compound with significant biological activity, primarily due to its structural features including an amino group and trifluoromethyl substituents. This article explores its biological interactions, potential applications in drug development, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 285.19 g/mol. The presence of trifluoromethyl groups enhances the compound's lipophilicity, facilitating its permeability across biological membranes, which is crucial for its biological activity.
The biological activity of this compound is attributed to several mechanisms:
- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, enhancing interaction with proteins and enzymes.
- Lipophilicity : The trifluoromethyl groups increase the compound's lipophilicity, allowing better membrane penetration and interaction with lipid-based structures within cells.
Antimicrobial Activity
Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives tested against various bacterial strains showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Compound | Target Bacteria | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| Compound A | E. faecalis | 40 | 29 |
| Compound B | P. aeruginosa | 50 | 24 |
| Compound C | S. typhi | 45 | 30 |
| Compound D | K. pneumoniae | 55 | 19 |
Anticancer Activity
Research has shown that related compounds can inhibit cancer cell growth effectively. For example, certain derivatives demonstrated IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating potential as anticancer agents .
| Cell Line | IC50 (µM) |
|---|---|
| Pancreatic Cancer | 10 |
| Prostate Cancer | 12 |
| Breast Cancer | 14 |
Anti-inflammatory Activity
The compound has also been investigated for anti-inflammatory properties. Studies indicated that it could inhibit cytokine production significantly, suggesting a role in managing inflammatory diseases .
Case Studies
A notable case study involved the synthesis and evaluation of derivatives of this compound in a bienzyme cascade system. This study highlighted the compound's potential as a chiral intermediate in drug synthesis, particularly for pain management medications .
Q & A
Q. What are the recommended synthetic routes for 1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]acetone?
- Methodological Answer : A common approach involves reductive amination of the corresponding ketone precursor. For example, 1-(3,5-bis(trifluoromethyl)phenyl)ethanol (a structurally related compound) can serve as a starting material, which undergoes oxidation to the ketone followed by amination. Reduction methods using sodium cyanoborohydride or catalytic hydrogenation are viable for stabilizing the amine group. Reaction conditions (e.g., solvent polarity, temperature) should be optimized to avoid side reactions from the electron-withdrawing trifluoromethyl groups. Purification via column chromatography with ethyl acetate/hexane mixtures is recommended .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Essential for verifying molecular weight and isotopic patterns (e.g., HRMS-ESI: [M+H]+ calculated for fluorinated analogs, as demonstrated in similar syntheses ).
- NMR Spectroscopy : ¹⁹F NMR is crucial for resolving trifluoromethyl signals, which split due to coupling with adjacent protons. ¹H NMR should be performed in deuterated DMSO or CDCl₃ to mitigate solvent interference.
- X-ray Crystallography : Recommended for unambiguous confirmation of stereochemistry in crystalline derivatives .
Q. What are the stability and storage considerations for this compound?
- Methodological Answer : The compound’s stability is influenced by its trifluoromethyl groups, which may increase sensitivity to moisture. Storage under inert gas (argon/nitrogen) at ambient temperatures is advised to prevent decomposition. Hygroscopic tendencies necessitate desiccants in storage vials. Avoid prolonged light exposure, as aryl-amino ketones can undergo photodegradation .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
- Methodological Answer :
- Catalyst Screening : Use palladium or nickel catalysts for cross-coupling reactions involving the aryl trifluoromethyl groups.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of fluorinated intermediates.
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during amination steps, as shown in analogous syntheses of α,α-disubstituted β-amino amides .
Q. How to resolve contradictions in spectroscopic data for fluorinated analogs?
- Methodological Answer :
- ¹⁹F-¹H Decoupling : Eliminates splitting artifacts in NMR spectra caused by fluorine-proton coupling.
- Computational Modeling : Density Functional Theory (DFT) calculations predict chemical shifts and verify experimental NMR assignments.
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 3-fluoro-4-(4-trifluoromethylphenyl)benzoic acid) to identify systematic shifts in spectroscopic patterns .
Q. How to design experiments probing the electronic effects of trifluoromethyl groups on reactivity?
- Methodological Answer :
- Electron-Deficient Substrate Screening : Compare reaction rates with non-fluorinated analogs (e.g., benzeneacetic acid derivatives) in nucleophilic substitution or cycloaddition reactions.
- Hammett Studies : Correlate substituent constants (σₚ) of trifluoromethyl groups with reaction kinetics.
- Computational Analysis : Use Molecular Orbital (MO) theory to map electron density distribution and identify reactive sites, as applied in studies of bis(trifluoromethyl)phenyl ethanol derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
